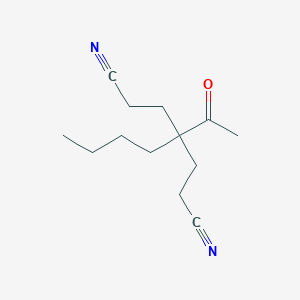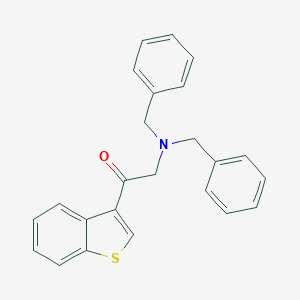![molecular formula C11H11N3O2S2 B274510 5-[(2-Phenyl-1,3-dioxolan-2-yl)sulfanyl]-1,3,4-thiadiazol-2-amine](/img/structure/B274510.png)
5-[(2-Phenyl-1,3-dioxolan-2-yl)sulfanyl]-1,3,4-thiadiazol-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-[(2-Phenyl-1,3-dioxolan-2-yl)sulfanyl]-1,3,4-thiadiazol-2-amine, also known as PDTD, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields.
作用机制
The exact mechanism of action of 5-[(2-Phenyl-1,3-dioxolan-2-yl)sulfanyl]-1,3,4-thiadiazol-2-amine is not fully understood. However, it is believed to exert its biological effects through the modulation of various signaling pathways and enzymes. For example, this compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators such as prostaglandins. It has also been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a key role in the regulation of oxidative stress and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. In vitro studies have demonstrated its ability to inhibit the growth of cancer cells, reduce inflammation, and promote neuronal survival. In vivo studies have shown that this compound can improve cognitive function and reduce oxidative stress in animal models of Alzheimer's disease. It has also been shown to enhance plant growth and improve crop yield.
实验室实验的优点和局限性
One of the main advantages of using 5-[(2-Phenyl-1,3-dioxolan-2-yl)sulfanyl]-1,3,4-thiadiazol-2-amine in lab experiments is its relatively simple synthesis method, which allows for easy production of the compound in large quantities. Additionally, this compound has been shown to exhibit a wide range of biological activities, making it a versatile tool for studying various biological processes.
However, there are also some limitations to using this compound in lab experiments. For example, its mechanism of action is not fully understood, which can make it difficult to interpret experimental results. Additionally, the compound can be unstable under certain conditions, which can affect its biological activity.
未来方向
There are several future directions for research on 5-[(2-Phenyl-1,3-dioxolan-2-yl)sulfanyl]-1,3,4-thiadiazol-2-amine. One area of interest is the development of this compound-based drugs for the treatment of Alzheimer's disease and other neurodegenerative disorders. Another area of interest is the use of this compound as a plant growth regulator and crop enhancer. Additionally, further studies are needed to fully elucidate the mechanism of action of this compound and to explore its potential applications in other fields such as material science and environmental remediation.
合成方法
The synthesis of 5-[(2-Phenyl-1,3-dioxolan-2-yl)sulfanyl]-1,3,4-thiadiazol-2-amine involves the reaction of 2-phenyl-1,3-dioxolane-4-thione with thiosemicarbazide in the presence of ammonium hydroxide and ethanol. The resulting product is then purified using column chromatography. The purity and identity of the compound are confirmed using various analytical techniques such as NMR, IR, and mass spectrometry.
科学研究应用
5-[(2-Phenyl-1,3-dioxolan-2-yl)sulfanyl]-1,3,4-thiadiazol-2-amine has been extensively studied for its potential applications in various fields such as medicinal chemistry, agriculture, and material science. In medicinal chemistry, this compound has been shown to exhibit anti-inflammatory, anti-cancer, and anti-bacterial activities. It has also been investigated as a potential drug candidate for the treatment of Alzheimer's disease and other neurodegenerative disorders.
In agriculture, this compound has been studied for its ability to enhance plant growth and improve crop yield. It has been shown to increase the activity of plant enzymes and promote the uptake of essential nutrients such as nitrogen and phosphorus.
In material science, this compound has been investigated for its potential use as a corrosion inhibitor and as a component in the synthesis of metal-organic frameworks.
属性
分子式 |
C11H11N3O2S2 |
|---|---|
分子量 |
281.4 g/mol |
IUPAC 名称 |
5-[(2-phenyl-1,3-dioxolan-2-yl)sulfanyl]-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C11H11N3O2S2/c12-9-13-14-10(17-9)18-11(15-6-7-16-11)8-4-2-1-3-5-8/h1-5H,6-7H2,(H2,12,13) |
InChI 键 |
AGOXIMWRJSFCSL-UHFFFAOYSA-N |
SMILES |
C1COC(O1)(C2=CC=CC=C2)SC3=NN=C(S3)N |
规范 SMILES |
C1COC(O1)(C2=CC=CC=C2)SC3=NN=C(S3)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![ethyl 6-bromo-2-[(diethylamino)methyl]-5-methoxy-1-methyl-1H-indole-3-carboxylate](/img/structure/B274432.png)
![ethyl 6-bromo-2-[(dimethylamino)methyl]-5-hydroxy-1-(4-methylphenyl)-1H-indole-3-carboxylate](/img/structure/B274435.png)
![ethyl 5-(acetyloxy)-2-[(dimethylamino)methyl]-1-methyl-1H-indole-3-carboxylate](/img/structure/B274437.png)

![N,N-dimethyltetracyclo[6.6.2.0~2,7~.0~9,14~]hexadeca-2,4,6,9,11,13,15-heptaen-1-amine](/img/structure/B274441.png)




![Methyl 2-({[(cyanoimino)(methylsulfanyl)methyl]sulfanyl}methyl)benzoate](/img/structure/B274454.png)
![1-Iodo-4-phenylbicyclo[2.2.2]octane](/img/structure/B274455.png)

![[(2R,3R,4R,5S,6S)-3,4,5-triacetyloxy-6-[4-(acetyloxymethyl)phenoxy]oxan-2-yl]methyl acetate](/img/structure/B274459.png)
![2-{[5-(4-bromophenyl)-4-cyclopropyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B274461.png)